An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole
An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole
Introduction
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical reactivity. This guide provides a detailed technical overview of a specific derivative, 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole . This compound serves as a valuable synthon, particularly as a precursor to stable N-heterocyclic carbenes, which have broad applications in catalysis. This document is intended for researchers, scientists, and drug development professionals, offering insights into its structural characteristics, physicochemical properties, and chemical behavior, underpinned by available literature and theoretical considerations.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unequivocal identity. 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole is identified by the following parameters:
| Parameter | Value | Source(s) |
| IUPAC Name | 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole | [1] |
| CAS Number | 154643-41-1 | [1] |
| Molecular Formula | C₂₁H₁₉N₃O | [1] |
| Molecular Weight | 329.403 g/mol | [1] |
| SMILES | COC1N(N=C(N1C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 | [1] |
Structural Elucidation
While a definitive single-crystal X-ray diffraction study for the title compound is not publicly available, significant structural insights can be gleaned from the published crystal structure of a closely related analog, 5-[(E)-Methoxy(phenyl)methylidene]-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole[2][3]. This analog shares the same core 4,5-dihydro-1H-1,2,4-triazole ring system.
The study reveals that the five-membered dihydro-1,2,4-triazole ring is not perfectly planar, adopting a slightly distorted conformation[2][3]. The phenyl substituents at positions 1, 3, and 4 will be arranged in a sterically favorable orientation, likely with significant dihedral angles relative to the plane of the triazole ring to minimize steric hindrance. The methoxy group at position 5 introduces a chiral center, meaning the compound can exist as a racemic mixture of enantiomers.
Caption: 2D structure of 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is paramount for its application in research and development. Direct experimental data for 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole is not extensively reported in the literature. The following table summarizes the known and predicted properties.
| Property | Value/Expected Range | Experimental Protocol |
| Melting Point | Not reported. Expected to be a solid at room temperature. | Capillary Melting Point |
| Boiling Point | Not reported. Likely to decompose at high temperatures. | Not applicable |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Chloroform, THF) and poorly soluble in water. | Solvent Miscibility Testing |
| pKa | Not reported. The triazole nitrogen atoms are weakly basic. | Potentiometric Titration |
| LogP | Not reported. Predicted to be high, indicating lipophilicity. | Shake-Flask Method (octanol/water) |
Experimental Protocols for Physicochemical Characterization
To address the gaps in the experimental data, the following standard protocols are recommended.
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Sample Preparation: A small amount of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
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Measurement: The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
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Observation: The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting range.
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Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen.
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Procedure: A small, known amount of the compound (e.g., 1-5 mg) is added to a fixed volume of each solvent (e.g., 1 mL) in a vial.
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Observation: The vials are agitated and visually inspected for dissolution at room temperature. Solubility can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by techniques like UV-Vis spectroscopy if the compound has a chromophore.
Caption: General workflow for experimental physicochemical characterization.
Spectroscopic Profile
The structural elucidation of 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole would rely on a combination of spectroscopic techniques. Based on its structure, the following spectral characteristics are anticipated:
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¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of three distinct phenyl groups. The aromatic protons would likely appear as a multiplet in the range of δ 7.0-8.0 ppm. The methoxy group would exhibit a sharp singlet around δ 3.5-4.0 ppm. The proton at the chiral center (C5) would likely appear as a singlet or a narrowly split multiplet.
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¹³C NMR: The carbon NMR spectrum would show a number of signals in the aromatic region (δ 120-150 ppm) corresponding to the three phenyl rings and the C3 atom of the triazole ring. The C5 carbon, bonded to the methoxy group and two nitrogen atoms, would appear further downfield. The methoxy carbon would be observed around δ 50-60 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations from the aromatic rings (around 3050 cm⁻¹) and the methoxy group (around 2950 cm⁻¹). Strong C=N stretching of the triazole ring would be expected in the 1600-1650 cm⁻¹ region. C-O stretching from the methoxy group would likely appear around 1050-1150 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (329.403). Fragmentation patterns would likely involve the loss of the methoxy group, phenyl groups, and cleavage of the triazole ring.
Chemical Reactivity and Applications
The most notable chemical property of 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole is its utility as a stable precursor to a persistent N-heterocyclic carbene (NHC). Upon deprotonation and elimination of methanol, it forms the corresponding 1,3,4-triphenyl-1,2,4-triazol-5-ylidene.
This reactivity is of significant interest as NHCs are widely used as ligands for transition metals in catalysis, and also as organocatalysts themselves. The stability of the resulting carbene is attributed to the electronic stabilization from the adjacent nitrogen atoms and the steric bulk of the phenyl substituents.
Biological Potential
The broader class of 1,2,4-triazole derivatives is well-documented for a wide array of pharmacological activities. These include antifungal, antibacterial, antiviral, anticancer, and anticonvulsant properties[4]. The presence of the 1,2,4-triazole scaffold in numerous clinically used drugs underscores its importance as a "privileged" structure in drug discovery. While the specific biological activity of 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole has not been extensively reported, its structural features suggest that it could be a valuable starting point for the synthesis of novel, biologically active compounds.
Conclusion
5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole is a compound of significant interest due to its role as a stable carbene precursor. While a comprehensive experimental dataset of its physicochemical properties is not yet available, this guide provides a thorough overview of its known characteristics and a framework for its further investigation. The structural insights from related compounds, coupled with the established reactivity of this molecule, provide a solid foundation for its application in synthetic chemistry, particularly in the development of novel catalysts and potentially, new therapeutic agents. Further experimental characterization is warranted to fully unlock the potential of this versatile molecule.
References
- Dayama, D. S., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 79(1), 16-29.
- Maji, B., Berionni, G., Mayr, H., & Mayer, P. (2012). 5-[(E)-Methoxy(phenyl)methylidene]-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3307.
- Maji, B., Berionni, G., Mayr, H., & Mayer, P. (2012). 5-[(E)-Methoxy(phenyl)methylidene]-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole.
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Georganics. (n.d.). 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazoline. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1h-1,2,4-triazole. Retrieved from [Link]
- Enders, D., et al. (2007). Preparation and Application of 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene, a Stable Carbene. Synthesis, 2007(18), 2822-2826.
